MK-1454 is classified as a cyclic dinucleotide and is synthesized through innovative biocatalytic methods that enhance its structural complexity. The compound is derived from engineered nucleotide precursors that undergo enzymatic transformations to achieve its final form. It is primarily researched within the context of cancer therapies and is currently under evaluation in clinical trials .
The synthesis of MK-1454 involves several advanced organic chemistry techniques, notably enzymatic cascades that facilitate the construction of complex molecular frameworks. A notable method includes the asymmetric synthesis of deoxynucleotides, which are subsequently transformed into thiophosphate nucleotides through a series of enzyme-catalyzed reactions.
The molecular structure of MK-1454 features a cyclic dinucleotide framework characterized by two nucleotide units linked by phosphodiester bonds. Its structural complexity allows it to effectively interact with STING proteins, thereby activating downstream immune signaling pathways.
MK-1454 undergoes various chemical reactions that are pivotal for its synthesis and functionality:
The mechanism of action for MK-1454 involves its binding to STING proteins located in the endoplasmic reticulum of cells:
MK-1454 exhibits specific physical and chemical properties that are essential for its function:
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these properties comprehensively.
MK-1454 has significant potential applications in the field of immuno-oncology:
MK-1454 (ulevostinag) is a synthetic cyclic dinucleotide (CDN) analog engineered to activate the STING (Stimulator of Interferon Genes) pathway. Its molecular formula is C₂₀H₂₂F₂N₁₀O₉P₂S₂, with a molecular weight of 710.52 g/mol and a CAS registry number of 2082743-96-0 [1] [5] [9]. The compound features a bicyclic scaffold comprising adenine and hypoxanthine nucleobases bridged by two interlocking phosphodiester bonds, forming a 12-membered ring system characteristic of CDNs [4] [7]. Unlike natural CDNs, MK-1454 incorporates:
Table 1: Molecular Identity of MK-1454
Property | Value |
---|---|
IUPAC Name | (2R,5R,7R,8S,10R,12aR,14R,15S,15aR,16R)-7-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-14-(6-amino-9H-purin-9-yl)-15,16-difluoro-2,10-bis(sulfanyl)octahydro-2H,10H,12H-5,8-methanofuro[3,2-l][1,3,6,9,11,2,10]pentaoxadiphosphacyclotetradecine-2,10-dione |
Molecular Formula | C₂₀H₂₂F₂N₁₀O₉P₂S₂ |
CAS Number | 2082743-96-0 |
XLogP | -0.81 |
Hydrogen Bond Acceptors | 15 |
Hydrogen Bond Donors | 3 |
Topological Polar Surface Area | 345.95 Ų |
The bioactivity of MK-1454 is critically dependent on its stereochemical precision. It adopts the 2',5' linkage configuration between nucleobases, differing from endogenous 3',5'-linked cGAMP [4] [7]. Key stereochemical features include:
X-ray crystallography (PDB ID: 7MHC) reveals that MK-1454 binds the STING dimer at the interprotomer interface, inducing a "closed" conformation that activates downstream signaling [2]. The fluorine atoms form hydrophobic contacts with STING's Val231 and Leu237, while the thiophosphates coordinate with Arg238 via hydrogen bonds [2] [7].
Table 2: Key Binding Interactions of MK-1454 with Human STING (PDB 7MHC)
MK-1454 Functional Group | STING Residue | Interaction Type |
---|---|---|
Thiophosphate (S) | Arg238 | Hydrogen bond |
2'-Fluoro group | Val231 | Hydrophobic contact |
Hypoxanthine (C6 carbonyl) | Tyr240 | Water-mediated hydrogen bond |
Adenine (N1) | Ser162 | Hydrogen bond |
MK-1454 and endogenous 2'3'-cGAMP share a core CDN structure but exhibit profound functional differences due to distinct chemical modifications:
Table 3: MK-1454 vs. Endogenous 2'3'-cGAMP
Property | MK-1454 | Endogenous 2'3'-cGAMP | Functional Implication |
---|---|---|---|
Phosphate Linkages | Thiophosphates (P=S) | Phosphates (P=O) | Enhanced resistance to ENPP1 hydrolysis |
Sugar Modifications | 2'-deoxy-2',2'-difluororibose | Ribose | Improved metabolic stability & cell uptake |
Linkage Stereochemistry | 2',5' phosphodiester bonds | 3',5' phosphodiester bonds | Altered binding kinetics to STING isoforms |
STING Affinity | Kd = 0.14 µM (human STING) | Kd = 0.22 µM (human STING) | 1.6-fold tighter binding for MK-1454 |
Cellular Potency | EC₅₀ = 0.7 µM (IFN-β secretion) | EC₅₀ = 1.2 µM (IFN-β secretion) | Enhanced immunostimulatory activity |
Biophysically, MK-1454 exhibits 10-fold greater stability in human serum compared to cGAMP due to its thiophosphate groups, which resist cleavage by ectonucleotidases like ENPP1 [4] [7]. The fluorine atoms further enhance membrane permeability, enabling efficient cellular uptake without transporters [7]. Functionally, MK-1454 preferentially activates human STING haplotypes (e.g., REF/REF, REF/HAQ) that are poorly stimulated by bacterial CDNs, broadening therapeutic applicability [4] [9].
Mechanistic Divergence: While both ligands induce STING palmitoylation and TBK1-IRF3 signaling, MK-1454 triggers sustained interferon signaling (>48 hours post-administration) in tumor models, attributed to its slower intracellular degradation. This prolongs dendritic cell activation and enhances cross-priming of tumor-specific T cells [1] [7].
Table 4: Nomenclature of MK-1454
Designation Type | Name(s) |
---|---|
Systematic Name | (2R,5R,7R,8S,10R,12aR,14R,15S,15aR,16R)-7-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-14-(6-amino-9H-purin-9-yl)-15,16-difluoro-2,10-bis(sulfanyl)octahydro-2H,10H,12H-5,8-methanofuro[3,2-l][1,3,6,9,11,2,10]pentaoxadiphosphacyclotetradecine-2,10-dione |
Synonyms | Ulevostinag; MK-1454; MK1454 |
Clinical Codes | NCT03010176 (Phase 1); NCT04220866 (Phase 2) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7